1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide is a compound that belongs to the family of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the indole moiety with the piperidine ring using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions used in these reactions include organic solvents like THF (tetrahydrofuran), catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound forms hydrogen bonds with the active sites of enzymes, inhibiting their activity.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide can be compared with other indole derivatives:
Properties
Molecular Formula |
C16H19N3O2 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-(1-methylindole-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-18-8-7-12-13(3-2-4-14(12)18)16(21)19-9-5-11(6-10-19)15(17)20/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,17,20) |
InChI Key |
WHRPYTPWBMRWAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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